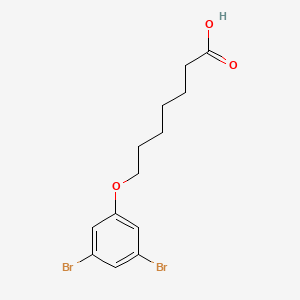
7-(3,5-Dibromophenoxy)heptanoic acid
Overview
Description
“7-(3,5-Dibromophenoxy)heptanoic acid” is a chemical compound with the molecular formula C13H16Br2O3 . It has a molecular weight of 380.08 . This compound is not intended for human or veterinary use but is used for research purposes.
Physical And Chemical Properties Analysis
The physical and chemical properties of “7-(3,5-Dibromophenoxy)heptanoic acid” are not fully detailed in the search results. The compound has a molecular weight of 380.08 . For a comprehensive analysis of physical and chemical properties, one would typically refer to material safety data sheets (MSDS) or similar resources.Scientific Research Applications
HMG-CoA Reductase Inhibition
7-(3,5-Dibromophenoxy)heptanoic acid is structurally related to compounds that have been synthesized as potent inhibitors of HMG-CoA reductase (HMGR). These inhibitors, including heptenoates and heptanoates with various aryl substituents, have shown enzyme inhibitory activity greater than that of lovastatin and pravastatin. X-ray crystallographic studies have revealed insights into their molecular interactions, explaining their high acid stability and efficacy (Chan et al., 1993).
QSAR Analysis of HMGR Inhibitors
Quantitative Structure-Activity Relationship (QSAR) studies have been conducted on HMGR inhibitors, including heptanoic acid derivatives. These studies help in understanding the impact of different substituents on inhibitory activity. They reveal that minimal steric bulk and certain electronic properties in the substituents lead to better inhibitory activity, highlighting the importance of molecular design in developing effective inhibitors (Prabhakar, 1992).
Antioxidant Properties
Research into diarylheptanoids, chemically related to heptanoic acid derivatives, has shown their potential as antioxidants. These compounds, isolated from natural sources, demonstrate significant antioxidant activity. Such studies contribute to understanding the therapeutic potential of these compounds in various fields, including neuroprotection and anti-inflammatory treatments (Ponomarenko et al., 2014).
Application in Corrosion Inhibition
Heptanoic acid, through its derivatives, has been explored for its potential in corrosion inhibition. Studies show that compounds like heptanoate can be effectively used to inhibit corrosion in metals, opening avenues for its application in material science and engineering (Aghzzaf et al., 2014).
Enzyme Inhibitory Activities
Heptanoic acid derivatives have been synthesized and tested for their enzyme inhibitory activities in various studies. This research contributes significantly to the field of medicinal chemistry, especially in the discovery and development of new pharmaceutical agents (Hoffman et al., 1985).
Safety and Hazards
properties
IUPAC Name |
7-(3,5-dibromophenoxy)heptanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Br2O3/c14-10-7-11(15)9-12(8-10)18-6-4-2-1-3-5-13(16)17/h7-9H,1-6H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFSWIIJPXFTQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)OCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Br2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401277929 | |
| Record name | Heptanoic acid, 7-(3,5-dibromophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401277929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3,5-Dibromophenoxy)heptanoic acid | |
CAS RN |
1820683-85-9 | |
| Record name | Heptanoic acid, 7-(3,5-dibromophenoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820683-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptanoic acid, 7-(3,5-dibromophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401277929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



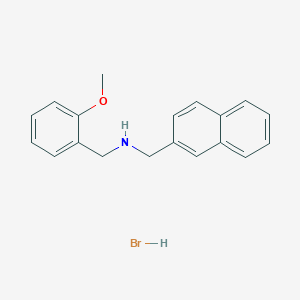
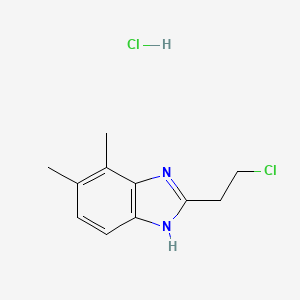
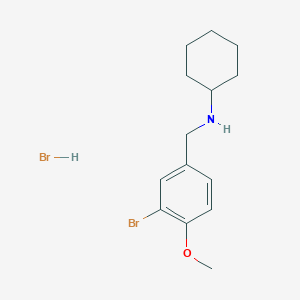
![(8-syn)-8-Methoxy-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B3060065.png)
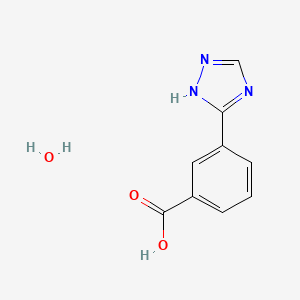

![(2-Methoxybenzyl)[2-(trifluoromethyl)benzyl]amine hydrobromide](/img/structure/B3060070.png)
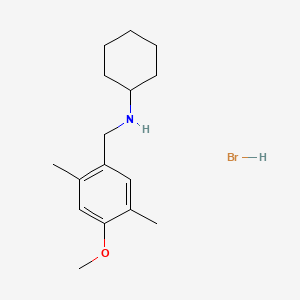
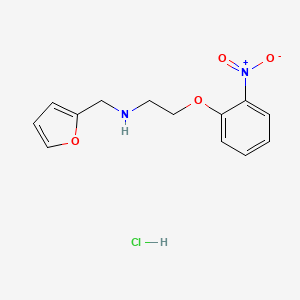

![8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrobromide](/img/structure/B3060077.png)
amine hydrobromide](/img/structure/B3060079.png)
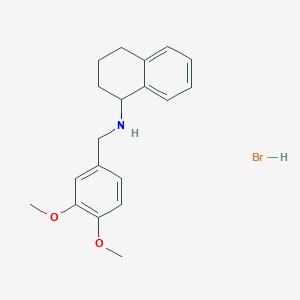
![[3-(2,6-Dimethylphenoxy)propyl]methylamine hydrochloride](/img/structure/B3060082.png)